molecular formula C16H21N5 B7633090 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine

Cat. No. B7633090
M. Wt: 283.37 g/mol
InChI Key: OGOVJWACUXUAHQ-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of intracellular calcium release and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine inhibits calcium release by binding to the inositol 1,4,5-trisphosphate (IP3) receptor, which is located on the endoplasmic reticulum membrane. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine competes with IP3 for binding to the receptor, thereby blocking the release of calcium ions from the endoplasmic reticulum. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has also been shown to inhibit mitochondrial calcium uptake.
Biochemical and physiological effects:
1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in various cell types, including cancer cells. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has also been shown to inhibit autophagy, which is a cellular process that degrades and recycles cellular components. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of intracellular calcium release, making it a valuable tool for studying calcium signaling pathways. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine is also relatively stable and easy to handle. However, 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has some limitations. It is not cell-permeable and cannot be used to study calcium release in intact cells. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine. One area of research is to investigate the role of 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine in cancer therapy. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Another area of research is to investigate the effects of 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine on other cellular processes, such as cell migration and invasion. Finally, further research could explore the development of new 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine derivatives with improved properties, such as increased cell permeability and decreased toxicity.
Conclusion:
In conclusion, 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine, or 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine, is a potent inhibitor of intracellular calcium release that has been widely used in scientific research. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has a variety of biochemical and physiological effects and has potential applications in cancer therapy and other areas of research. Further research is needed to fully understand the mechanisms of action and potential applications of 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine.

Synthesis Methods

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine can be synthesized by reacting 1-ethylbenzimidazol-2-amine with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine as a white crystalline solid with a melting point of 172-174°C.

Scientific Research Applications

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has been extensively used in scientific research as a potent inhibitor of intracellular calcium release. It has been shown to be effective in blocking calcium release from the endoplasmic reticulum and mitochondria. 1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine has been used in a variety of research areas such as cell signaling, apoptosis, and autophagy.

properties

IUPAC Name

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-5-21-15-9-7-6-8-14(15)18-16(21)17-10-13-11(2)19-20(4)12(13)3/h6-9H,5,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOVJWACUXUAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine

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